methyl 5-(2-methoxyphenyl)-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
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Description
Methyl 5-(2-methoxyphenyl)-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C21H17N5O5S and its molecular weight is 451.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(2-methoxyphenyl)-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl and benzotriazine moieties may enhance its pharmacological profile. The structural formula can be represented as follows:
Biological Activity
1. Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of thiazole-based compounds against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death .
2. Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. In vitro studies have shown that compounds containing the thiazole moiety can inhibit the proliferation of cancer cells. For instance, certain thiazole derivatives demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating potent anticancer effects .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.
- Receptor Binding : It could bind to cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells .
Case Studies
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including the target compound. Results indicated that it effectively inhibited the growth of several pathogenic bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results showed that the compound induced apoptosis in A-431 and Jurkat cells with IC50 values significantly lower than those for conventional treatments .
Table 1: Biological Activity Summary
Properties
Molecular Formula |
C21H17N5O5S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H17N5O5S/c1-30-15-10-6-4-8-13(15)18-17(20(29)31-2)23-21(32-18)22-16(27)11-26-19(28)12-7-3-5-9-14(12)24-25-26/h3-10H,11H2,1-2H3,(H,22,23,27) |
InChI Key |
BIMJTWNUFMRJSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.